molecular formula C12H16F3N5 B1647951 {3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine CAS No. 1170015-08-3

{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine

Cat. No. B1647951
CAS RN: 1170015-08-3
M. Wt: 287.28 g/mol
InChI Key: WVGCBHMGZNCCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine (also known as 3DM-TFM-BP) is a small molecule that has been used in a variety of scientific research applications. It is an organofluorine compound with a unique structure and properties, which makes it useful for a variety of research applications. It has been used in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a fluorescent marker in biochemical studies.

Scientific Research Applications

3DM-TFM-BP has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, as a fluorescent marker in biochemical studies, and in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers and organic materials, as well as in the study of cellular metabolism.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The main advantage of using 3DM-TFM-BP in laboratory experiments is its stability and ease of use. It is a non-toxic compound that does not interact with cellular components or metabolic pathways. However, it is important to note that 3DM-TFM-BP is an organofluorine compound, which means it can be difficult to handle and can be hazardous if not handled properly.

Future Directions

The potential applications of 3DM-TFM-BP are numerous and continue to be explored. In the future, it could be used in the synthesis of novel pharmaceuticals, as a catalyst in organic reactions, and as a fluorescent marker in biochemical studies. It could also be used in the study of cellular metabolism, as well as in the synthesis of polymers and organic materials. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

properties

IUPAC Name

3-[3-(1,5-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5/c1-8-9(7-17-19(8)2)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-7H,3-5,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGCBHMGZNCCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NN(C(=C2)C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 2
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 3
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 4
Reactant of Route 4
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 5
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
Reactant of Route 6
{3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine

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